molecular formula C6H11FO B8221986 [trans-3-Fluorocyclopentyl]methanol

[trans-3-Fluorocyclopentyl]methanol

Cat. No.: B8221986
M. Wt: 118.15 g/mol
InChI Key: CYSCIWOGJGUWHI-PHDIDXHHSA-N
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Description

[trans-3-Fluorocyclopentyl]methanol (CAS: 1903997-06-7) is a fluorinated cyclopentane derivative with a primary alcohol functional group. Its trans-configuration at the 3-position of the cyclopentyl ring distinguishes it from cis-isomers and other positional fluorinated analogs. The compound is characterized by a fluorine atom substituting a hydrogen on the cyclopentane ring, which significantly influences its electronic and steric properties.

Properties

IUPAC Name

[(1R,3R)-3-fluorocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSCIWOGJGUWHI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [trans-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorination at the trans-3 position. Subsequent hydroxylation can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as copper or nickel-based systems can be employed to enhance the efficiency of the fluorination and hydroxylation steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

[trans-3-Fluorocyclopentyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [trans-3-Fluorocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize [trans-3-Fluorocyclopentyl]methanol, comparisons are drawn with three related compounds:

[cis-3-Fluorocyclopentyl]methanol

[trans-2-Fluorocyclopentyl]methanol

Cyclopentylmethanol (non-fluorinated analog)

Physicochemical Properties
Property This compound [cis-3-Fluorocyclopentyl]methanol [trans-2-Fluorocyclopentyl]methanol Cyclopentylmethanol
Boiling Point ~150–155°C (est.) ~145–150°C (est.) ~155–160°C (est.) ~160–165°C [1]
Water Solubility Slightly soluble Moderately soluble Poorly soluble Insoluble
LogP (Partition Coefficient) ~1.2 (est.) ~0.8 (est.) ~1.5 (est.) ~1.7 [1]
Storage Requirements 2–8°C Room temperature Room temperature Room temperature

Key Observations :

  • Cis vs. Trans Isomers : The cis-3-fluoro isomer exhibits higher water solubility due to increased polarity from the adjacent hydroxyl group, whereas the trans isomer’s geometry may limit hydrogen bonding .
  • Stability: The refrigeration requirement for this compound suggests greater hydrolytic or oxidative instability compared to non-fluorinated analogs .
Reactivity and Functional Group Interactions
  • Acidity: Fluorine’s electron-withdrawing effect increases the alcohol’s acidity (lower pKa) relative to cyclopentylmethanol, enhancing its deprotonation propensity in basic conditions.
  • Synthetic Utility: The trans-3-fluoro group may improve metabolic stability in drug candidates compared to non-fluorinated analogs, a trait critical in medicinal chemistry .
Extraction and Purification

Methanol-based extraction methods, such as those shown in MDAAR (multi-dimensional adsorption-assisted resolution) systems, highlight the role of solvent polarity in isolating fluorinated alcohols. This compound’s moderate solubility in aqueous methanol aligns with its use in liquid-liquid extraction protocols .

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